Kv1.2 Ion Channel Inhibition: Direct Potency and Selectivity Profile vs. Related Pyrrolidine-Sulfonyl Kv Inhibitors
3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (3MPASA) demonstrates Kv1.2 inhibition with IC₅₀ = 0.5 μM and exhibits no detectable activity against other voltage-gated ion channels tested . In contrast, the structurally related 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 873208-54-9), which contains a tetrahydroquinoline core instead of an aniline moiety, targets a different Kv channel profile—inhibiting Kv1.3 and Kv4.2—with potency data not publicly disclosed in the same assay format .
| Evidence Dimension | Kv channel subtype selectivity and inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 μM for Kv1.2; no inhibition of other voltage-gated ion channels tested |
| Comparator Or Baseline | 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: inhibits Kv1.3 and Kv4.2 (IC₅₀ not disclosed in comparable assay); different channel subtype profile |
| Quantified Difference | Target compound is Kv1.2-selective (sub-μM); comparator has distinct Kv1.3/Kv4.2 profile |
| Conditions | Voltage-gated potassium channel electrophysiology assays (Biosynth/CymitQuimica product documentation) |
Why This Matters
Channel subtype selectivity determines the experimental utility in specific disease models; Kv1.2-selective inhibition supports neuropathic pain and epilepsy research distinct from Kv1.3/Kv4.2 applications.
